(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane
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Overview
Description
(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexane ring substituted with two boronic ester groups, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with bis(pinacolato)diboron. The reaction is usually catalyzed by a transition metal catalyst such as palladium or nickel, under mild conditions. The reaction proceeds via the formation of a boronate ester intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane undergoes various types of reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronic ester groups can be substituted with other functional groups via cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium or nickel catalysts are used in cross-coupling reactions, often in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Cyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require boronic ester functionalities.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane primarily involves its ability to participate in cross-coupling reactions. The boronic ester groups react with halides or pseudohalides in the presence of a palladium or nickel catalyst, forming a new carbon-carbon bond. This process is facilitated by the formation of a boronate complex, which undergoes transmetallation and reductive elimination to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: A widely used boronic ester in cross-coupling reactions.
Cyclohexane-1,2-diol: The precursor to (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane.
1,2-Bis(boronic acid)cyclohexane: Another boronic acid derivative of cyclohexane.
Uniqueness
This compound is unique due to its dual boronic ester functionalities, which enhance its reactivity and versatility in organic synthesis. Its ability to form stable boronate complexes makes it particularly valuable in cross-coupling reactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKOPBKHPOIHAU-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@H]2B3OC(C(O3)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682259 |
Source
|
Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-09-0 |
Source
|
Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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